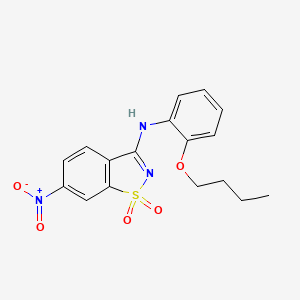![molecular formula C12H14N4O2 B12492633 N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]glycinamide](/img/structure/B12492633.png)
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]glycinamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]glycinamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or chloroform and catalysts such as triethylamine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction could lead to the formation of amine derivatives .
Scientific Research Applications
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]glycinamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]glycinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound may also interact with other proteins and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(3-phenyl-2,5-dihydro-1,2,4-oxadiazol-5-yl)aniline
- N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N’-benzoyl urea
Uniqueness
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]glycinamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets.
Properties
Molecular Formula |
C12H14N4O2 |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
2-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H14N4O2/c13-8-10(17)14-7-6-11-15-12(16-18-11)9-4-2-1-3-5-9/h1-5H,6-8,13H2,(H,14,17) |
InChI Key |
ASCAJKMHUTVVEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-ethyl-3-{[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methyl}-9H-carbazole](/img/structure/B12492550.png)
![4-[({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12492575.png)
![Ethyl 4-(4-ethylpiperazin-1-yl)-3-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoate](/img/structure/B12492577.png)

![7-[(5-methylfuran-2-yl)methyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12492596.png)



![Ethyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12492615.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-propoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12492618.png)
![4-(5-bromothiophen-2-yl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12492621.png)
![(5Z)-1-(3-chlorophenyl)-5-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12492626.png)
![(2-Phenyl-1,3-oxazole-4,5-diyl)dimethanediyl bis{2-[(phenylcarbonyl)amino]propanoate} (non-preferred name)](/img/structure/B12492632.png)
![2-[(4-Methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetamide](/img/structure/B12492642.png)
